molecular formula C13H16N2O5 B13392428 Asparagine, N-carbobenzyloxy-

Asparagine, N-carbobenzyloxy-

Cat. No.: B13392428
M. Wt: 280.28 g/mol
InChI Key: CQIPRSHYISKHFR-UHFFFAOYSA-N
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Description

Asparagine, N-carbobenzyloxy- is a derivative of the amino acid asparagine. It is often used in peptide synthesis as a protecting group for the amino group of asparagine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asparagine, N-carbobenzyloxy- typically involves the protection of the amino group of asparagine using a carbobenzyloxy (Cbz) group. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like nitromethane at room temperature .

Industrial Production Methods

Industrial production of Asparagine, N-carbobenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization from solvents like acetone and water .

Chemical Reactions Analysis

Types of Reactions

Asparagine, N-carbobenzyloxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of Asparagine, N-carbobenzyloxy- involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of asparagine from unwanted reactions during peptide chain elongation. The protected amino group can later be deprotected through hydrogenolysis, allowing for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Asparagine, N-carbobenzyloxy- is unique due to its stability and ease of removal under mild conditions. The Cbz group provides effective protection during peptide synthesis and can be selectively removed without affecting other functional groups .

Properties

IUPAC Name

methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIPRSHYISKHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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